molecular formula C17H16BrFN2O3 B2978302 N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034276-63-4

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2978302
CAS No.: 2034276-63-4
M. Wt: 395.228
InChI Key: MFHXYGDMAPNOLW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a chemical compound offered for research and development purposes. This product is strictly designated for laboratory analysis and is not intended for diagnostic, therapeutic, or any personal use. This molecule belongs to a class of compounds known as carboxamides, which feature the robust carboxamide bond (–CO–NH–) known for its significance in biological systems and hydrolysis resistance . While specific biological data for this exact molecule is not fully established in the current literature, its structural framework is highly relevant for medicinal chemistry research. The core structure incorporates a pyridine carboxamide moiety, a scaffold present in compounds investigated for their inhibitory effects on biological targets such as sodium channels (Na v 1.8) . Furthermore, the presence of both bromo and fluoro substituents on the aniline ring is a common strategy in drug discovery to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. The structural analog, N-(4-Bromo-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide (CAS 2415565-40-9), has been identified in chemical databases, highlighting research interest in this specific class of bromo-fluorophenyl carboxamide derivatives . More broadly, carboxamide compounds bearing an N-(bromophenyl) group have demonstrated promising research value in scientific studies, particularly in the field of anti-infective research. For instance, similar molecules have shown significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant A. baumannii and methicillin-resistant S. aureus (MRSA) . The primary research applications for a compound like this compound likely include its use as a key intermediate in organic synthesis and as a building block for the development of potential pharmacologically active agents, requiring further investigation by researchers.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3/c18-12-2-3-15(14(19)9-12)21-17(22)11-1-4-16(20-10-11)24-13-5-7-23-8-6-13/h1-4,9-10,13H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHXYGDMAPNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Phenyl Ring: The starting material, 4-bromo-2-fluoroaniline, undergoes a series of reactions to introduce the oxan-4-yloxy group.

    Pyridine Ring Formation: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The phenyl and pyridine rings are coupled using a suitable coupling agent, such as a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a pyridine or heterocyclic carboxamide backbone but differ in substituents, core modifications, and hypothesized pharmacological profiles.

Table 1: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Predicted Solubility (LogP)* Potential Target/Application
N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Pyridine - 4-Bromo-2-fluorophenyl
- Oxan-4-yloxy
~393.2 ~2.8 (moderate) Kinase inhibition, antimicrobial
N-(4-fluoro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Isoxazolo[5,4-b]pyridine - 4-Fluoro-2-methylphenyl
- Furan-2-yl
- Methyl group at C3
~379.3 ~3.1 (low) Anti-inflammatory, enzyme modulation
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine - 4-Fluorophenyl
- 2,2-Difluoropropylamino
- tert-Butylcarbamoylphenyl
~565.5 ~2.5 (moderate) Oncology (kinase/protease inhibition)
ABL001 (Asciminib): N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide Pyridine - Chlorodifluoromethoxyphenyl
- 3-Hydroxypyrrolidine
- Pyrazole
~506.9 ~1.9 (high) BCR-ABL kinase inhibition (leukemia)
6-[(1,3-Benzothiazol-6-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide Pyridine - Benzothiazolylamino
- Fluoro-hydroxy-methylbutyl
- Isopropylamino
~476.5 ~2.3 (moderate) Neurodegenerative disease targets

*Calculated using ChemDraw and PubChem property estimators.

Key Observations:

Core Modifications :

  • The target compound’s pyridine core is simpler compared to the isoxazolo[5,4-b]pyridine () and furo[2,3-b]pyridine () cores. These fused heterocycles may enhance rigidity and binding specificity but reduce solubility .
  • ABL001 () retains a pyridine core but incorporates a pyrazole ring and hydroxypyrrolidine, which are critical for its BCR-ABL inhibitory activity.

Substituent Effects :

  • Halogenated Phenyl Groups : The target’s 4-bromo-2-fluorophenyl group likely increases lipophilicity (LogP ~2.8) compared to ABL001’s chlorodifluoromethoxyphenyl (LogP ~1.9). Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding.
  • Oxygen-Containing Substituents : The oxan-4-yloxy group in the target compound improves solubility relative to the furan-2-yl group in ’s compound (LogP ~3.1 vs. ~2.8).

The benzothiazole-containing compound () demonstrates how amino-linked heterocycles can target neurological enzymes, a pathway unexplored for the target compound.

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15BrFNO3
  • Molecular Weight : 356.19 g/mol
  • CAS Number : 1086379-86-3

This compound consists of a pyridine ring substituted with a carboxamide group, a bromo and fluoro-substituted phenyl group, and an oxane ether moiety.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly the p38 MAP kinase pathway. This pathway is crucial in regulating inflammatory responses and has been targeted for therapeutic interventions in autoimmune diseases.

Antiinflammatory Activity

Studies have shown that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, inhibitors targeting the p38 MAPK pathway have been found to reduce the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in vitro and in vivo models .

CompoundActivityReference
This compoundPotential p38 MAPK inhibitor
AS1940477Potent TNFα production inhibitor

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, quinoxaline derivatives have shown IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Case Studies

A recent study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound, in an adjuvant-induced arthritis model. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of halogenated benzaldehyde derivatives with aminopyridine precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to introduce the aryl group .
  • Step 2 : Functionalization of the pyridine ring via nucleophilic substitution or etherification (e.g., oxan-4-yloxy group introduction) using tetrahydropyran-4-ol and a base like potassium carbonate in DMF .
  • Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with bromo-fluoroaniline derivatives.
  • Optimization : Yield and purity are enhanced by controlling reaction temperature (80–100°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), oxan-4-yloxy methylene groups (δ 3.5–4.0 ppm), and carboxamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydropyran moiety .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅BrFN₂O₃: 409.02) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and packing interactions. For example, the oxan-4-yloxy group may adopt a chair conformation, stabilizing intermolecular hydrogen bonds with the carboxamide .

Advanced Research Questions

Q. How does the substitution pattern of the bromo-fluorophenyl and oxan-4-yloxy groups influence the compound's conformational stability and intermolecular interactions?

  • Methodological Answer :

  • Bromo-Fluorophenyl : The electron-withdrawing Br and F substituents reduce electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins. Ortho-fluorine introduces steric hindrance, potentially altering binding pocket interactions .
  • Oxan-4-yloxy : The oxygen atom in the tetrahydropyran ring forms hydrogen bonds with water or protein residues, improving solubility. Chair conformation stabilizes the compound in hydrophobic environments (e.g., lipid membranes) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate rotational barriers of the oxan-4-yloxy group and compare with experimental data from variable-temperature NMR .

Q. What contradictions exist in reported biological activity data for pyridine-3-carboxamide derivatives, and how can researchers design experiments to resolve these discrepancies?

  • Methodological Answer :

  • Contradictions : Some studies report potent kinase inhibition (e.g., BCR-ABL1 IC₅₀ < 10 nM), while others show no activity due to divergent substitution patterns or assay conditions (e.g., ATP concentration variations) .
  • Resolution Strategies :
  • Enzyme Assays : Standardize assay protocols (e.g., fixed ATP at 1 mM) and use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Structural Biology : Co-crystallize the compound with target kinases (e.g., ABL1) to identify critical binding motifs. Compare with asciminib (a related BCR-ABL1 inhibitor) to validate allosteric vs. ATP-competitive mechanisms .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing oxan-4-yloxy with piperidinyl) to isolate structural determinants of activity .

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